Ethyl 3-amino-6-bromopyrazine-2-carboxylate: A Technical Guide to Synthesis and Kinase Inhibitor Scaffold Development
Ethyl 3-amino-6-bromopyrazine-2-carboxylate: A Technical Guide to Synthesis and Kinase Inhibitor Scaffold Development
Executive Summary
In modern medicinal chemistry, pyrazine-based heterocycles serve as privileged scaffolds for the development of ATP-competitive kinase inhibitors. Ethyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 612835-51-5) is a highly versatile, bifunctional building block. The strategic placement of an electron-donating amino group, an electron-withdrawing ester group, and a reactive bromine atom allows for precise electronic tuning and late-stage functionalization. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in developing therapeutics for neurodegenerative diseases and oncology[1][2].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior, particularly when targeting the central nervous system (CNS). The pyrazine core offers an excellent balance of lipophilicity and polarity.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Chemical Name | Ethyl 3-amino-6-bromopyrazine-2-carboxylate |
| CAS Number | 612835-51-5 |
| Molecular Formula | C7H8BrN3O2 |
| Molecular Weight | 246.06 g/mol |
| SMILES | CCOC(=O)C1=NC(Br)=CN=C1N |
| InChIKey | FOIBKOMYLPCEEM-UHFFFAOYSA-N |
Table 2: Physicochemical & Pharmacokinetic Predictors
| Parameter | Value | Mechanistic Implication |
|---|---|---|
| Physical State | Solid | Facilitates stable storage, handling, and precise gravimetric dosing during high-throughput screening. |
| Polar Surface Area (PSA) | ~72.1 Ų | Falls strictly within the 60–90 Ų range, which is thermodynamically favorable for Blood-Brain Barrier (BBB) permeation[1]. |
| Solubility | DCM, DMSO, EtOAc | Enables versatile solvent choices for both organic cross-coupling reactions and in vitro biological assays. |
| H-Bond Donors/Acceptors | 1 / 5 | Provides essential interaction points (e.g., the tertiary amine and ester carbonyl) for anchoring within kinase ATP-binding pockets[1]. |
Synthetic Methodology & Mechanistic Causality
The synthesis of ethyl 3-amino-6-bromopyrazine-2-carboxylate relies on an electrophilic aromatic substitution (EAS) driven by the synergistic directing effects of the existing substituents.
Starting from ethyl 3-aminopyrazine-2-carboxylate, the amino group at the C3 position acts as a strong electron-donating group via resonance, activating the pyrazine ring. Conversely, the ester at C2 is electron-withdrawing. Together, they create a highly specific nucleophilic hotspot at the C6 position. By utilizing N-Bromosuccinimide (NBS) as a mild, controlled source of electrophilic bromine (Br⁺), chemists can achieve strict regioselectivity without the risk of over-bromination or ring degradation[1].
Application in Drug Discovery: Kinase Inhibitor Scaffolds
The C6-bromine atom serves as an optimal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling "scaffold hopping" to discover potent inhibitors[2].
-
Casein Kinase 1 Delta (CK1δ) Inhibitors: CK1δ hyperphosphorylation is heavily implicated in neuroinflammatory and neurodegenerative processes, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Parkinson's Disease (PD). By functionalizing the pyrazine core, researchers have developed ATP-competitive CK1δ inhibitors that stabilize the target and reduce the excitotoxic effects of glutamate, demonstrating neuroprotective effects at concentrations as low as 1 μM[1].
-
DRAK1 and DRAK2 Inhibitors: Death-Associated Protein Related Apoptosis Inducing Protein Kinases (DRAK) are critical targets in oncology. Utilizing ethyl 3-amino-6-bromopyrazine-2-carboxylate, researchers have successfully synthesized dual DRAK1/2 inhibitors via multi-step scaffold hopping. These derivatives exhibit high ligand efficiency and lack affinity for off-target kinases, making them excellent starting points for cancer therapeutics[2].
Experimental Workflows (Self-Validating Protocols)
As a Senior Application Scientist, it is imperative to design protocols that inherently validate their own success at each step.
Protocol 1: Regioselective Bromination (Synthesis of CAS 612835-51-5)
This procedure outlines the highly controlled bromination of the pyrazine core[1].
-
Substrate Dissolution: Under an argon atmosphere, dissolve 0.96 g (1.0 eq) of ethyl 3-aminopyrazine-2-carboxylate in 70.0 mL of anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM and argon prevent the introduction of atmospheric moisture, which could prematurely hydrolyze the NBS or degrade the electrophilic bromine source.
-
-
Thermal Equilibration: Cool the reaction vessel to exactly 0 °C using an ice bath.
-
Causality: Initializing at 0 °C controls the kinetics of the exothermic electrophilic attack, suppressing kinetic side reactions and preserving absolute C6 regiocontrol.
-
-
Electrophilic Addition: Add 1.12 g (1.1 eq) of NBS portionwise over 15 minutes.
-
Causality: Portionwise addition prevents thermal spikes that could lead to polybromination or oxidative cleavage of the amine.
-
-
Reaction Propagation: Remove the ice bath and stir the mixture overnight at room temperature.
-
Quench and Workup: Wash the organic mixture sequentially with water (70.0 mL), a saturated aqueous solution of NaHCO₃, and brine.
-
Causality: The NaHCO₃ wash is critical; it neutralizes residual hydrobromic acid (HBr) generated during the substitution, driving the reaction equilibrium forward and protecting the ester from acid-catalyzed hydrolysis.
-
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the starting material and the emergence of a less polar UV-active spot confirms the addition of the lipophilic bromine atom. Post-purification, ¹H-NMR will show the absence of the C6 aromatic proton, validating regioselective substitution.
Protocol 2: Downstream Functionalization via Scaffold Hopping
This procedure outlines the functionalization of the C6 position to generate kinase inhibitor precursors[2].
-
Catalyst Activation: In a Schlenk flask, combine ethyl 3-amino-6-bromopyrazine-2-carboxylate (0.5 mmol), an arylboronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-dioxane and water (4:1).
-
Base Addition: Add K₂CO₃ (2.0 eq) to the mixture.
-
Causality: The inorganic base coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step of the catalytic cycle.
-
-
Coupling: Heat the mixture to 90 °C for 12 hours under argon.
-
Purification & Validation: Concentrate the crude mixture and purify via flash chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 60:1 ratio)[2].
-
Validation Checkpoint: LC-MS analysis of the purified fraction must display the desired mass [M+H]⁺ alongside the loss of the characteristic 1:1 ⁷⁹Br/⁸¹Br isotopic doublet, confirming successful debromination and aryl substitution.
-
Systems Visualization
Synthetic workflow and downstream functionalization of CAS 612835-51-5.
Biological pathways modulated by pyrazine-based kinase inhibitors.
